molecular formula C10H7BrFN3O2 B1468119 1-[(3-bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1457729-10-0

1-[(3-bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1468119
CAS RN: 1457729-10-0
M. Wt: 300.08 g/mol
InChI Key: KCEGETNGHSDAQL-UHFFFAOYSA-N
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Description

The compound “1-[(3-bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . Attached to this ring is a carboxylic acid group (-COOH), a bromo-fluorophenyl group, and a methyl group (-CH3) .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 1,2,3-triazole ring, bromo-fluorophenyl group, and carboxylic acid group would all contribute to the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the 1,2,3-triazole ring, the bromo-fluorophenyl group, and the carboxylic acid group. Each of these groups can participate in different types of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .

Scientific Research Applications

Synthesis and Chemical Properties

Triazole derivatives, including those similar to the specified compound, have been synthesized for various applications, demonstrating the versatility of triazole chemistry. For instance, Nagaraj et al. (2018) synthesized novel triazole analogues with significant antibacterial activity, highlighting the potential for developing new antimicrobial agents (Nagaraj, Srinivas, & Rao, 2018). Another study by Kariuki et al. (2022) presented an unexpected synthesis of a triazole derivative, indicating the complex reactions triazole compounds can undergo and their relevance in antimicrobial research (Kariuki, Mohamed, Abdel-Wahab, & El‐Hiti, 2022).

Biological Activities

Triazole compounds exhibit a range of biological activities. For example, Desabattina et al. (2014) synthesized 1,2,4-triazole derivatives showing antimicrobial properties, emphasizing the potential of triazole derivatives in developing new antimicrobial agents (Desabattina, Guru Prasad Aluru, Yadati Narasimha, Rao Dharmapuri, & L. K. Rao, 2014). Furthermore, Jordão et al. (2009) evaluated the antiviral activity of N-amino-1,2,3-triazole derivatives, identifying compounds with significant effects against Cantagalo virus replication, underscoring the potential of triazole derivatives in antiviral research (Jordão et al., 2009).

Material Science Applications

In material science, Zhao et al. (2014) explored the synthesis and luminescence of metal complexes with triazole derivatives, discovering interesting phenomena of in situ decarboxylic reaction, indicative of the potential use of triazole compounds in material science, particularly in developing luminescent materials (Zhao, Zhou, Feng, Wei, & Wang, 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the precautions needed when handling it .

Future Directions

The future research directions for this compound could involve studying its potential applications, investigating its properties in more detail, or developing new synthesis methods .

properties

IUPAC Name

1-[(3-bromo-4-fluorophenyl)methyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFN3O2/c11-7-3-6(1-2-8(7)12)4-15-5-9(10(16)17)13-14-15/h1-3,5H,4H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCEGETNGHSDAQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C=C(N=N2)C(=O)O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(3-bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
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1-[(3-bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
1-[(3-bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
1-[(3-bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
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1-[(3-bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
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1-[(3-bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

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